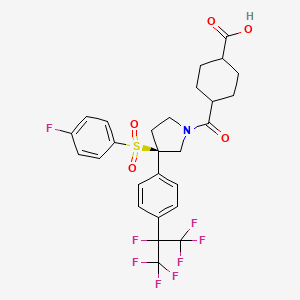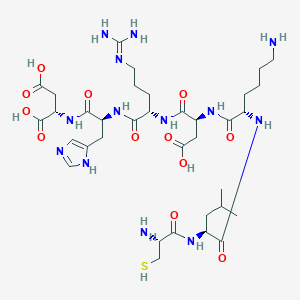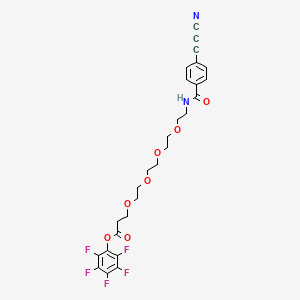
Apn-peg4-pfp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APN-PEG4-PFP, also known as Aminophenyl-NHS-PEG4-Pentafluorophenyl Ester, is a multifunctional crosslinking agent. It comprises an aminophenyl group, a PEG4 spacer, and a pentafluorophenyl ester moiety. This compound is widely used in the field of bioconjugation and targeted drug delivery systems due to its ability to form stable amide bonds with carboxylic acids and react with primary amines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of APN-PEG4-PFP involves the reaction of aminophenyl with NHS-PEG4 and pentafluorophenyl ester. The reaction typically occurs under mild conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for larger volumes. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
APN-PEG4-PFP primarily undergoes substitution reactions. The pentafluorophenyl ester moiety reacts with primary amines to form stable amide bonds. This reaction is highly selective and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include primary amines and coupling agents such as DCC. The reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions .
Major Products
The major products formed from the reactions of this compound are amide-linked conjugates. These conjugates are stable and can be used in various applications, including drug delivery and protein modification .
Applications De Recherche Scientifique
APN-PEG4-PFP has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in the synthesis of complex molecules and polymers
Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, for various biological studies
Medicine: Plays a crucial role in the development of targeted drug delivery systems, enhancing the solubility, biocompatibility, and pharmacokinetic profiles of therapeutic agents
Industry: Employed in the production of bioconjugates and other specialized materials for industrial applications
Mécanisme D'action
The mechanism of action of APN-PEG4-PFP involves the formation of stable amide bonds through the reaction of its pentafluorophenyl ester moiety with primary amines. This selective conjugation enables the targeted delivery of drugs and other biomolecules. The PEG4 spacer enhances the solubility and biocompatibility of the conjugates, while the aminophenyl group ensures stable attachment to the target molecules .
Comparaison Avec Des Composés Similaires
APN-PEG4-PFP is unique due to its combination of an aminophenyl group, a PEG4 spacer, and a pentafluorophenyl ester moiety. Similar compounds include:
APN-PEG2-PFP: Contains a shorter PEG2 spacer, which may affect the solubility and biocompatibility of the conjugates
APN-PEG6-PFP: Features a longer PEG6 spacer, providing greater flexibility but potentially reducing the stability of the conjugates
APN-PEG4-NHS: Uses an NHS ester instead of a pentafluorophenyl ester, which may result in different reactivity and stability profiles
This compound stands out due to its balanced properties, making it a versatile and efficient tool for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C27H25F5N2O7 |
|---|---|
Poids moléculaire |
584.5 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[[4-(2-cyanoethynyl)benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C27H25F5N2O7/c28-21-22(29)24(31)26(25(32)23(21)30)41-20(35)7-10-37-12-14-39-16-17-40-15-13-38-11-9-34-27(36)19-5-3-18(4-6-19)2-1-8-33/h3-6H,7,9-17H2,(H,34,36) |
Clé InChI |
LJUFEZHPHAXCIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC#N)C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-[3-(4-Hydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12426966.png)
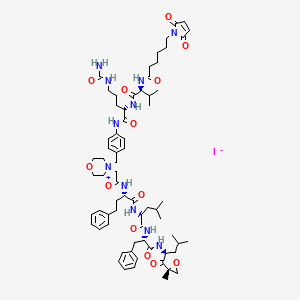

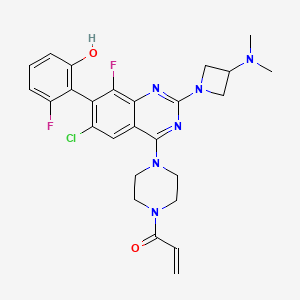
![N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12427005.png)

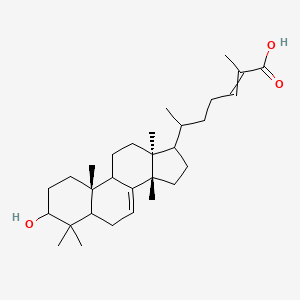
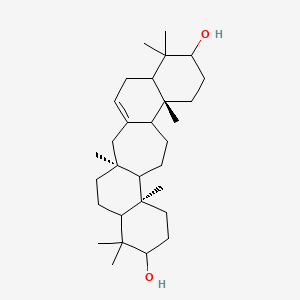
![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 3-methylbut-2-enoate](/img/structure/B12427025.png)
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12427027.png)
